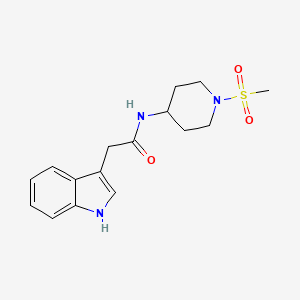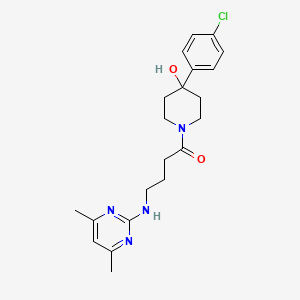![molecular formula C18H16N6O3 B10985144 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B10985144.png)
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone coreCommon reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the coupling .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it may bind to receptors and modulate their activity, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Triazolopyridine Derivatives: Compounds with the triazolopyridine moiety also show comparable properties.
Uniqueness
What sets 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-[2-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ETHYL]ACETAMIDE apart is the combination of both quinazolinone and triazolopyridine moieties in a single molecule. This unique structure may confer enhanced biological activities and specificity compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H16N6O3 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H16N6O3/c25-16(19-9-8-15-22-21-14-7-3-4-10-23(14)15)11-24-17(26)12-5-1-2-6-13(12)20-18(24)27/h1-7,10H,8-9,11H2,(H,19,25)(H,20,27) |
Clé InChI |
RCTBTSXBARPFTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2-oxocyclopentyl)methyl]phenyl}-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B10985062.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10985065.png)
![(1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B10985066.png)

![2-(4-chlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10985078.png)

![3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B10985088.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10985094.png)
![N-cyclooctyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B10985117.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(cyclopropyl)methanone](/img/structure/B10985122.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10985127.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10985135.png)

